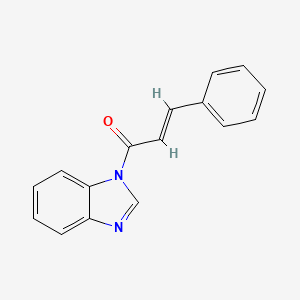![molecular formula C15H9F3N2OS B5267036 2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5267036.png)
2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide, also known as CTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAA belongs to the class of acrylamide derivatives and has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves the inhibition of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound inhibits the activation of these pathways by blocking the phosphorylation of various proteins involved in these pathways. This results in the inhibition of the production of pro-inflammatory cytokines, induction of apoptosis in cancer cells, and inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the replication of the hepatitis B virus by inhibiting the activity of the viral polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a good yield. Additionally, this compound has been extensively studied for its therapeutic potential, making it a promising candidate for further research. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide. One direction is to further explore its anti-inflammatory properties and potential therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research can be conducted on its anti-tumor properties and potential use in cancer therapy. Another direction is to explore its potential as an anti-viral agent against other viruses such as the hepatitis C virus and HIV. Finally, research can be conducted on improving the solubility of this compound to make it more accessible for lab experiments.
Métodos De Síntesis
The synthesis of 2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves the reaction of 3-bromo-2-thiophenecarboxaldehyde with 3-(trifluoromethyl)aniline to form 3-(3-(trifluoromethyl)phenyl)acrylaldehyde. The resulting product is then reacted with cyanoacetamide to form this compound. The synthesis method has been optimized to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-viral properties by inhibiting the replication of the hepatitis B virus.
Propiedades
IUPAC Name |
(E)-2-cyano-3-thiophen-3-yl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)12-2-1-3-13(7-12)20-14(21)11(8-19)6-10-4-5-22-9-10/h1-7,9H,(H,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPXEEXPXLHPHL-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=CSC=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C(=C/C2=CSC=C2)/C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5266972.png)
![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5266976.png)


![4-{4-[2-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5266999.png)
![2-cyclopropyl-N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5267016.png)
![3-{2-[(2-hydroxypyridin-3-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5267023.png)
![3-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5267026.png)

![4-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5267038.png)
![1-{3-[2-(allyloxy)phenoxy]propyl}-4-methylpiperazine hydrochloride](/img/structure/B5267041.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5267046.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(pyridin-2-ylthio)acetamide](/img/structure/B5267049.png)
![3,5-dimethyl-1-[(2-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5267055.png)
